2-Amino-3-isopropylbenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

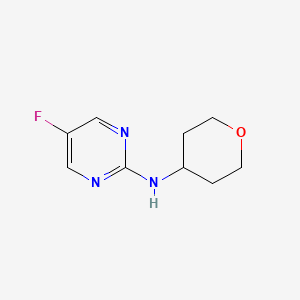

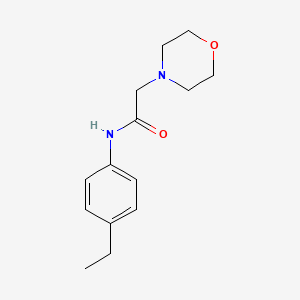

2-Amino-3-isopropylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It has a CAS Number of 1369893-57-1 and a molecular weight of 160.22 . The compound is widely used as an initiator for free radical reactions in various organic chemical reactions.

Molecular Structure Analysis

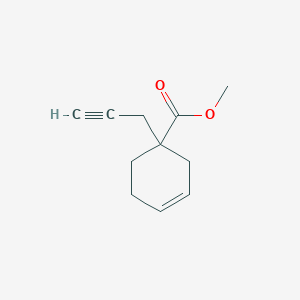

The molecular structure of this compound is represented by the linear formula C10H12N2 . The InChI code for the compound is 1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that amines, a group to which this compound belongs, can undergo a variety of reactions. For instance, they can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.22 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Synthesis and Biological Applications : 2-Amino-3-isopropylbenzonitrile is used as a starting material for synthesizing biologically active compounds. For instance, it has been used in the synthesis of a binuclear bridged Cr(III) complex, which showed moderate to potential activity against bacteria and fungi, and larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

Inhibition of Prion Replication : Derivatives of this compound, specifically 2-Aminopyridine-3,5-dicarbonitrile-based compounds, have been identified as inhibitors of prion replication in cultured cells. These compounds have significantly improved bioactivity against the infectious prion isoform (May et al., 2007).

Corrosion Inhibition : Aminobenzonitrile derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-Aminobenzonitrile and 3-Aminobenzonitrile derivatives have shown promise in inhibiting steel corrosion in acidic environments, as explored through quantum chemical calculations and molecular dynamics simulations (Saha & Banerjee, 2015).

Potential Anti-Tubercular Agent : The compound 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, a derivative of this compound, has been synthesized and characterized for its potential as an anti-tubercular agent. It has shown greater binding affinities to Mycobacterium tuberculosis proteins compared to the standard anti-tubercular drug Isoniazid (Obu et al., 2021).

特性

IUPAC Name |

2-amino-3-propan-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINTUEPMQBDCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)

![3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2929220.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)

![Ethyl 2-[6-acetamido-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2929222.png)

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)